molecular formula C23H24F7N3O B1683824 Vestipitant CAS No. 334476-46-9

Vestipitant

Cat. No.: B1683824
CAS No.: 334476-46-9
M. Wt: 491.4 g/mol
InChI Key: SBBYBXSFWOLDDG-JLTOFOAXSA-N
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Preparation Methods

The synthesis of Vestipitant involves a convergent strategy by connecting two chiral building blocks using a urea formation reaction . The synthesis begins with the generation of a Grignard reagent from a bromide, followed by a Weinreb ketone synthesis. The resulting keto amide undergoes dynamic kinetic resolution to isolate the desired enantiomer. The final compound is obtained through a series of steps including amido reduction, Boc protection, and urea formation .

Chemical Reactions Analysis

Vestipitant undergoes various chemical reactions, including:

Comparison with Similar Compounds

Vestipitant is compared with other NK1 receptor antagonists such as:

Properties

CAS No.

334476-46-9

Molecular Formula

C23H24F7N3O

Molecular Weight

491.4 g/mol

IUPAC Name

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1

InChI Key

SBBYBXSFWOLDDG-JLTOFOAXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

334476-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW597599;  GW 597599;  GW-597599;  Vestipitant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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